molecular formula C8H10ClN B2631958 5-Chloro-2-ethylaniline CAS No. 3843-97-8

5-Chloro-2-ethylaniline

Cat. No.: B2631958
CAS No.: 3843-97-8
M. Wt: 155.63
InChI Key: GXMFLLVURQXDPD-UHFFFAOYSA-N
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Description

5-Chloro-2-ethylaniline is a secondary aromatic amine . It is used in laboratory chemicals . The molecular weight of this compound is 155.63 .


Synthesis Analysis

One of the methods reported for its synthesis is platinum-catalyzed hydroamination of ethylene with aniline . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of this compound is C8H10ClN . More details about the molecular structure can be found in the relevant papers .


Chemical Reactions Analysis

The chemical reactions of this compound are complex and can involve various processes such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods . More details about the chemical reactions can be found in the relevant papers .

Scientific Research Applications

  • Synthesis and Reactivity in Pharmaceutical Applications : 5-Chloro-2-ethylaniline has been used in the synthesis of pharmaceutical compounds. For instance, it's a key component in the synthesis of laquinimod, a drug in clinical trials for treating multiple sclerosis. This involves an aminolysis reaction and a mechanistic model involving proton transfer, highlighting its role in complex organic synthesis processes (Jansson et al., 2006).

  • Organic Synthesis Methods : Research has focused on the synthesis of various organic compounds utilizing this compound. For example, the compound has been used in the synthesis of 3-chloro-2-oxo-butanoate, an intermediate in biologically active compounds like thiazole carboxylic acids (Yuanbiao et al., 2016).

  • Environmental Remediation : A study focusing on the degradation of herbicide acetochlor by a sulfate-reducing bacterium found that this compound was one of the degradation products. This indicates its potential role in environmental remediation and the understanding of biodegradation pathways of pollutants (Liu et al., 2022).

  • Materials Science : In materials science, this compound has been used in the study of polyanilines, particularly in understanding their pH sensitivity. This research has implications for the development of sensors and other electronic devices (Lindfors & Ivaska, 2002).

  • Chemical Reactions and Properties : Various studies have explored the chemical reactions and properties of compounds involving this compound. For example, research into solubility and thermodynamic models for 2-Chloro-5-nitroaniline in various solvents contributes to our understanding of the behavior of related compounds in different environments (Xu & Wang, 2019).

Safety and Hazards

5-Chloro-2-ethylaniline is considered hazardous. It causes serious eye irritation, is suspected of causing cancer, and is harmful if swallowed or in contact with skin . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Properties

IUPAC Name

5-chloro-2-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFLLVURQXDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of hydrazine hydrate (6.95 mL, 134.7 mmol) in methanol (50 mL) was added drop wise to a solution of 4-chloro-1-ethyl-2-nitrobenzene (6.25 g, 33.7 mmol) in methanol (120 mL), in the presence of iron (III) chloride (547 mg, 3.4 mmol) and activated charcoal (547 mg) and the reaction mixture was stirred under reflux for 13 h. The solids were filtered over celite, the filtrate concentrated and purified by flash chromatography (hexane/EtOAc 9/1) to obtain the title compound as a light-pink oil (5.09 g, 97%).
Quantity
6.95 mL
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step Two
Quantity
547 mg
Type
catalyst
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-1-ethyl-2-nitro-benzene (0.57 g, 3.08 mmol) in a mixture of ethyl acetate and ethanol (1/1, 30 mL) was added stannous chloride (1.7 g, 9.24 mmol) and the resulting mixture was stirred at room temperature overnight. The reaction mixture was then poured into water and basified by addition of potassium carbonate until pH>10. The resulting mixture was extracted with dichloromethane; the organic extracts were dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography to afford 0.503 g of 5-chloro-2-ethyl-phenylamine as a brown oil.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethanol
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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